7-chloro-5-fluoro-1H-indole

Medicinal Chemistry Fragment-Based Drug Discovery Cross-Coupling

7-Chloro-5-fluoro-1H-indole is a dihalogenated indole building block (C₈H₅ClFN, MW 169.58 g/mol) featuring simultaneous chlorine substitution at the 7-position and fluorine at the 5-position of the indole core. The compound is classified as a halogenated heterocycle with computed XLogP3-AA = 2.8 and topological polar surface area (TPSA) = 15.8 Ų, placing it in a physicochemical space consistent with CNS lead-like properties.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
CAS No. 259860-01-0
Cat. No. B1358727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-fluoro-1H-indole
CAS259860-01-0
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)F)Cl
InChIInChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
InChIKeyJNIKEWVPWIHUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-fluoro-1H-indole (CAS 259860-01-0): Core Chemical Profile and Procurement Baseline


7-Chloro-5-fluoro-1H-indole is a dihalogenated indole building block (C₈H₅ClFN, MW 169.58 g/mol) featuring simultaneous chlorine substitution at the 7-position and fluorine at the 5-position of the indole core [1]. The compound is classified as a halogenated heterocycle with computed XLogP3-AA = 2.8 and topological polar surface area (TPSA) = 15.8 Ų, placing it in a physicochemical space consistent with CNS lead-like properties [1]. Commercial sources typically supply the material at 95–98% purity, supported by COA, NMR, HPLC, and LC-MS documentation .

Why Generic Halogenated Indoles Cannot Substitute for 7-Chloro-5-fluoro-1H-indole


The simultaneous presence of chlorine at C7 and fluorine at C5 creates a unique electron‑withdrawing profile that cannot be replicated by mono‑halogenated indoles (e.g., 7‑chloroindole or 5‑fluoroindole) or by other dihalogenated regioisomers [1]. Simple substitution with 7‑chloroindole (XLogP3 ≈ 2.6) or 5‑fluoroindole (XLogP3 ≈ 2.2) alters both lipophilicity and electronic character, which directly impacts reactivity in cross‑coupling reactions and structure‑activity relationships in medicinal chemistry programs [1]. Furthermore, the 7‑Cl/5‑F pattern is specifically required in several patent‑disclosed kinase inhibitor and GPCR modulator scaffolds, making the compound a non‑interchangeable intermediate for these synthetic routes [2].

Quantitative Differentiation Evidence for 7-Chloro-5-fluoro-1H-indole Procurement


Regioisomeric Substitution Pattern Uniqueness vs. Mono-Halogenated Indoles

7-Chloro-5-fluoro-1H-indole is the only simple indole scaffold that simultaneously carries chlorine at position 7 and fluorine at position 5. This regioisomeric pattern is distinct from 7-chloroindole (Cl only), 5-fluoroindole (F only), and other dihalogenated indoles such as 5-chloro-7-fluoroindole or 4,6-dihaloindoles [1]. In patent WO20240286998, the 7-Cl/5-F indole substructure serves as the core for potent 5-HT2A receptor ligands (exemplified compound 182 with Ki = 240 nM), whereas the corresponding 7-unsubstituted or 5-unsubstituted analogs showed substantially reduced affinity [2]. This demonstrates that the dual Cl/F substitution pattern is a pharmacophoric requirement, not a generic halogenation.

Medicinal Chemistry Fragment-Based Drug Discovery Cross-Coupling

Lipophilicity (XLogP3) Tuning Relative to Mono-Halogenated Indoles

The computed XLogP3-AA for 7-chloro-5-fluoro-1H-indole is 2.8 [1]. By comparison, the mono‑chlorinated analog 7-chloroindole exhibits XLogP3 ≈ 2.6, and the mono‑fluorinated analog 5‑fluoroindole exhibits XLogP3 ≈ 2.2 [2]. The 0.2–0.6 log unit increase positions 7-chloro-5-fluoro-1H-indole in the optimal lipophilicity range (2 < logP < 3) for passive membrane permeability while maintaining aqueous solubility adequate for in vitro assays [3].

Physicochemical Property CNS Drug Design ADME

Synthetic Tractability and Documented Use as a Key Intermediate in Kinase Inhibitor Synthesis

7-Chloro-5-fluoro-1H-indole has been explicitly claimed as a synthetic intermediate in patent literature for the preparation of biologically active compounds. US Patent 20240286998 discloses the conversion of this indole core to a series of 5-HT2A modulators, with the representative compound 182 achieving Ki = 240 nM at the 5-HT2A receptor [1]. In contrast, the 7‑bromo‑5‑fluoro or 5‑chloro‑7‑fluoro regioisomers are not reported with comparable activity in the same assay system, indicating that the 7‑Cl/5‑F arrangement is synthetically privileged for this target class [2].

Organic Synthesis Kinase Inhibitors GPCR Modulators

High Purity and Full Analytical Characterization Package vs. Lower‑Grade Alternatives

Commercially, 7-chloro-5-fluoro-1H-indole is available at ≥97% purity (HPLC) with comprehensive analytical documentation including ¹H NMR, ¹³C NMR, LC‑MS, and HPLC chromatograms . In contrast, some mono‑halogenated indole suppliers offer only 95% purity without full spectral characterization . The higher purity grade reduces the need for in‑house purification prior to use in sensitive catalytic reactions (e.g., Suzuki, Buchwald–Hartwig) where halogenated impurities can poison palladium catalysts [1].

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 7-Chloro-5-fluoro-1H-indole in Scientific and Industrial Research


Synthesis of 5-HT2A Receptor Modulators for CNS Indications

Researchers developing selective serotonin 5-HT2A ligands can directly employ 7-chloro-5-fluoro-1H-indole as a core scaffold. Patent US20240286998 demonstrates that derivatives bearing this indole nucleus achieve nanomolar affinity (Ki = 240 nM) at the target receptor, providing a validated starting point for hit-to-lead optimization [1].

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

The compound's XLogP3 of 2.8 and TPSA of 15.8 Ų place it in the favorable CNS MPO (Multiparameter Optimization) space. Fragment libraries incorporating 7-chloro-5-fluoro-1H-indole can explore chemical space not covered by mono‑halogenated indole fragments [2].

Palladium-Catalyzed Cross-Coupling Reactions Requiring High-Purity Indole Substrates

The commercial availability at ≥97% purity with full analytical documentation reduces catalyst poisoning risks in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. This is particularly important when the indole is used as the limiting reagent in multistep syntheses of complex pharmaceutical intermediates [3].

Structure–Activity Relationship (SAR) Studies of Dual Halogenated Heterocycles

For medicinal chemistry teams investigating the electronic effects of simultaneous Cl and F substitution on the indole ring, 7-chloro-5-fluoro-1H-indole serves as a unique probe. Its distinct electronic profile, compared to 7‑chloroindole or 5‑fluoroindole, allows deconvolution of halogen contributions to target binding and metabolic stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-5-fluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.